(3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione
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Overview
Description
(3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione is an organic compound that features a pyran ring substituted with a bromoanilino group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione typically involves the condensation of 2-bromoaniline with 6-methylpyran-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromo group.
Substitution: Substituted derivatives where the bromo group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity allows for the modification of its structure to create materials with desired characteristics.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione involves its interaction with specific molecular targets. The bromoanilino group may facilitate binding to proteins or enzymes, while the pyran ring can interact with other molecular structures. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A compound with a similar bromo group but different overall structure.
2,2’-Bipyridyl: A bidentate ligand with a different core structure but similar coordination properties.
tert-Butyl carbamate: A compound with a different functional group but similar reactivity.
Uniqueness
(3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione is unique due to its combination of a bromoanilino group and a pyran ring
Properties
IUPAC Name |
(3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-8-6-12(16)9(13(17)18-8)7-15-11-5-3-2-4-10(11)14/h2-7,15H,1H3/b9-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWJJENMYSRDMZ-CLFYSBASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CNC2=CC=CC=C2Br)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)/C(=C/NC2=CC=CC=C2Br)/C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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